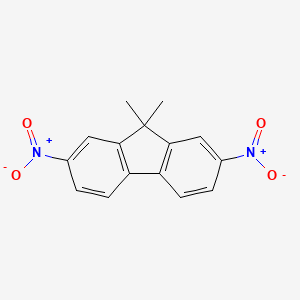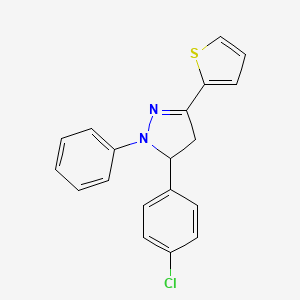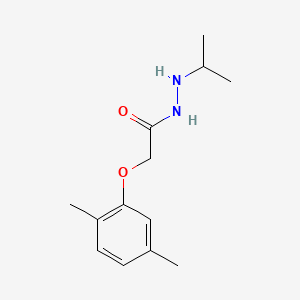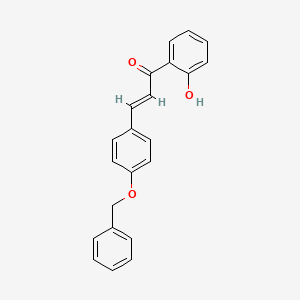
9,9-Dimethyl-2,7-dinitro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dimethyl-2,7-dinitro-9H-fluorene is an organic compound with the molecular formula C15H12N2O4 It is a derivative of fluorene, characterized by the presence of two nitro groups at the 2 and 7 positions and two methyl groups at the 9 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-2,7-dinitro-9H-fluorene typically involves the nitration of 9,9-dimethylfluorene. The process begins with the methylation of fluorene using dimethyl carbonate under alkaline conditions to produce 9,9-dimethylfluorene . This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2 and 7 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Dimethyl-2,7-dinitro-9H-fluorene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a Lewis acid catalyst.
Major Products
Reduction: The major product of reduction is 9,9-dimethyl-2,7-diamino-9H-fluorene.
Substitution: Depending on the substituent introduced, various derivatives of 9,9-dimethylfluorene can be formed.
Aplicaciones Científicas De Investigación
9,9-Dimethyl-2,7-dinitro-9H-fluorene has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors and other electronic components.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9,9-Dimethyl-2,7-dinitro-9H-fluorene is primarily related to its electronic structure. The presence of nitro groups significantly affects the electron density distribution within the molecule, making it a useful building block for materials with specific electronic properties. The compound can interact with various molecular targets, including electron-rich and electron-deficient species, facilitating its use in organic electronics and materials science .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound is similar in structure but contains bromine atoms instead of nitro groups.
2,7-Diiodo-9,9-dimethyl-9H-fluorene: Another similar compound with iodine atoms, used in the synthesis of various organic materials.
Uniqueness
9,9-Dimethyl-2,7-dinitro-9H-fluorene is unique due to the presence of nitro groups, which impart distinct electronic properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propiedades
Fórmula molecular |
C15H12N2O4 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
9,9-dimethyl-2,7-dinitrofluorene |
InChI |
InChI=1S/C15H12N2O4/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17(20)21)8-14(12)15/h3-8H,1-2H3 |
Clave InChI |
CBSLXBIBKABAGC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)










